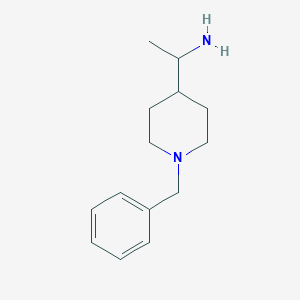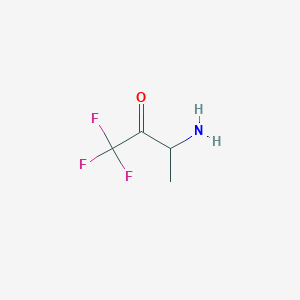
1-(1-Benzylpiperidin-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzylpiperidin-4-yl)ethan-1-amine is a chemical compound that belongs to the class of organic compounds known as piperidines. These compounds contain a piperidine ring, which is a six-membered ring with one nitrogen atom. The benzyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 1-(1-Benzylpiperidin-4-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and benzyl chloride.
Reaction Conditions: The piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form N-benzylpiperidine.
Further Reactions: The N-benzylpiperidine is then subjected to reductive amination with acetaldehyde and a reducing agent like sodium borohydride to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Common reagents used in these reactions include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and bases (sodium hydroxide).
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating central nervous system disorders.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets:
Cholinesterase Inhibition: The compound inhibits the activity of cholinesterase enzymes, leading to increased levels of acetylcholine in the brain.
Free Radical Scavenging: It exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-yl)ethan-1-amine can be compared with similar compounds such as:
1-Benzylpiperidin-4-amine: This compound lacks the ethan-1-amine group, making it less versatile in certain chemical reactions.
2-(1-Benzylpiperidin-4-yl)ethan-1-ol:
4-Amino-1-benzylpiperidine: Similar in structure but with different functional groups, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activities.
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)ethanamine |
InChI |
InChI=1S/C14H22N2/c1-12(15)14-7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3 |
InChI Key |
UJMMXMMSMIZNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile](/img/structure/B13161770.png)
![3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13161771.png)
![2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13161783.png)

